molecular formula C12H16O B13532657 1-(2,4,5-Trimethylphenyl)propan-2-one

1-(2,4,5-Trimethylphenyl)propan-2-one

Cat. No.: B13532657
M. Wt: 176.25 g/mol
InChI Key: RKULWTODEPNJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4,5-Trimethylphenyl)propan-2-one is an organic compound with the molecular formula C12H16O. It is a ketone that features a phenyl ring substituted with three methyl groups at the 2, 4, and 5 positions, and a propan-2-one group attached to the phenyl ring. This compound is known for its applications in the synthesis of pharmaceuticals, fragrances, and flavors due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trimethylphenyl)propan-2-one can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 1,2,4-trimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trimethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2,4,5-trimethylphenyl)propan-2-ol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(2,4,5-trimethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

    1-(2,4,5-Trimethoxyphenyl)propan-2-one: Similar in structure but with methoxy groups instead of methyl groups.

    1-(2,4,6-Trimethylphenyl)propan-2-one: Similar but with a different substitution pattern on the phenyl ring.

Uniqueness: 1-(2,4,5-Trimethylphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups at the 2, 4, and 5 positions of the phenyl ring influences its reactivity and interactions with other molecules .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(2,4,5-trimethylphenyl)propan-2-one

InChI

InChI=1S/C12H16O/c1-8-5-10(3)12(6-9(8)2)7-11(4)13/h5-6H,7H2,1-4H3

InChI Key

RKULWTODEPNJTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.